GSK143

Descripción general

Descripción

GSK143 es un compuesto orgánico sintético conocido por su potente, selectiva y activa inhibición oral de la tirosina quinasa del bazo (SYK). Tiene propiedades fisicoquímicas favorables, incluyendo una buena solubilidad en agua . This compound también se conoce como compuesto 20 en algunas publicaciones científicas .

Métodos De Preparación

La síntesis de GSK143 involucra varios pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción a menudo involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Los métodos de producción industrial para this compound están diseñados para optimizar el proceso de síntesis, asegurando escalabilidad y rentabilidad. Estos métodos pueden incluir química de flujo continuo y técnicas de síntesis automatizada para mejorar la eficiencia y la reproducibilidad .

Análisis De Reacciones Químicas

GSK143 se somete a varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto se puede reducir para producir formas reducidas, que pueden tener diferentes actividades biológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Autoimmune Diseases

GSK143 has shown promise in preclinical models for various autoimmune conditions:

- Rheumatoid Arthritis : In murine models, this compound effectively reduced inflammation and joint damage associated with rheumatoid arthritis by inhibiting BCR signaling pathways .

- Systemic Lupus Erythematosus : The compound demonstrated a dose-dependent inhibition of IgM-stimulated CD69 expression in both human and murine whole blood, indicating its potential to modulate immune responses in lupus .

Chronic Lymphocytic Leukemia

This compound has been tested for its efficacy against chronic lymphocytic leukemia (CLL). Studies indicate that it decreases cell viability in CLL cell lines, suggesting its potential as an anti-cancer agent .

Inflammatory Conditions

The compound has been evaluated for its effects on inflammatory responses:

- Macrophage Activation : this compound inhibited tumor necrosis factor-alpha (TNF-α) release from pro-inflammatory macrophages in vitro, showcasing its ability to modulate macrophage activity during inflammatory responses .

- Arthus Reaction Model : In rat models of the Arthus reaction, this compound exhibited significant efficacy, further supporting its role in controlling immune-mediated inflammation .

Data Tables

The following tables summarize key findings from studies involving this compound:

Case Study 1: Efficacy in Rheumatoid Arthritis

In a study focusing on rheumatoid arthritis, this compound was administered to murine models exhibiting symptoms of the disease. The results showed a marked reduction in joint swelling and inflammatory markers when compared to control groups. The compound's ability to inhibit Syk led to decreased B cell activation and reduced production of pro-inflammatory cytokines.

Case Study 2: Impact on Macrophage Function

A separate investigation assessed this compound's impact on macrophage function. Human monocytic cells were differentiated into an M1 phenotype and stimulated with Ig-conjugated beads. This compound significantly inhibited TNF-α production, demonstrating its potential to modulate macrophage-driven inflammation effectively.

Mecanismo De Acción

GSK143 ejerce sus efectos inhibiendo selectivamente la tirosina quinasa del bazo. Esta inhibición previene la fosforilación de los objetivos aguas abajo, como las quinasas reguladas por señales extracelulares (Erk), que están involucradas en las vías de señalización celular. Al bloquear estas vías, this compound reduce la inflamación y previene el reclutamiento de células inmunitarias a los sitios de inflamación .

Comparación Con Compuestos Similares

GSK143 es único debido a su alta selectividad y potencia como inhibidor de la tirosina quinasa del bazo. Compuestos similares incluyen:

Fostamatinib: Otro inhibidor de la tirosina quinasa del bazo utilizado en el tratamiento de enfermedades autoinmunes.

Entospletinib: Un inhibidor selectivo de la tirosina quinasa del bazo con aplicaciones en neoplasias hematológicas.

Cerdulatinib: Un inhibidor dual de la tirosina quinasa del bazo y la quinasa de Janus, utilizado en el tratamiento de linfomas.

En comparación con estos compuestos, this compound ofrece un perfil de selectividad favorable y una buena biodisponibilidad oral, lo que lo convierte en un candidato prometedor para su posterior desarrollo .

Actividad Biológica

GSK143 is a selective inhibitor of spleen tyrosine kinase (Syk), a key regulator in various immune responses and inflammatory processes. This compound has garnered attention due to its potential therapeutic applications, particularly in chronic lymphocytic leukemia (CLL) and other autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and implications for clinical use.

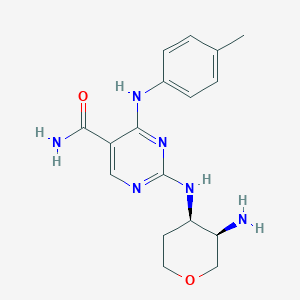

Chemical Structure:

- Chemical Name: 2-[[(3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl]amino]-4-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide dihydrochloride

- Molecular Formula: C17H22N6O2.2HCl

This compound exhibits a high selectivity for Syk with a pIC50 value of 7.5, indicating potent inhibition of Syk-mediated signaling pathways. It also inhibits phosphorylated Erk with a pIC50 of 7.1, which is relevant in various cellular signaling cascades associated with cancer and inflammation .

Biological Activity in Chronic Lymphocytic Leukemia

This compound has shown significant efficacy in CLL models by abrogating survival signals that are critical for the proliferation and survival of malignant B-cells. In vitro studies demonstrated that this compound decreases cell viability and number in CLL cell lines, highlighting its potential as a therapeutic agent .

Efficacy Data Table

Preclinical Studies and Case Reports

Several preclinical studies have evaluated the biological activity of this compound across different models:

-

Chronic Lymphocytic Leukemia (CLL):

- In a study involving CLL patients, this compound effectively inhibited survival signals, leading to reduced cell proliferation and increased apoptosis in malignant cells .

- The compound's selectivity for Syk over other kinases suggests minimal off-target effects, which is crucial for reducing potential side effects in patients.

-

Autoimmune Models:

- This compound has been tested in models of systemic lupus erythematosus (SLE) where Syk inhibition was shown to prevent disease progression by modulating B-cell activation and cytokine release .

- The ability to inhibit pro-inflammatory cytokines makes this compound a candidate for treating various autoimmune conditions.

Clinical Implications and Future Directions

Given its potent biological activity and selectivity, this compound holds promise for clinical applications in treating CLL and potentially other autoimmune diseases. Current research is focused on:

- Clinical Trials: Ongoing trials are assessing the safety and efficacy of this compound in human subjects with CLL and other hematological malignancies.

- Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as BTK inhibitors, to enhance treatment outcomes .

Propiedades

IUPAC Name |

2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPYMFSSFLOJPH-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for GSK143?

A: this compound is a highly selective inhibitor of spleen tyrosine kinase (Syk). [] Syk is a crucial enzyme involved in signaling pathways downstream of various immune receptors, including the B cell receptor and Fc receptors. By inhibiting Syk, this compound disrupts these signaling cascades, ultimately leading to reduced activation of immune cells like mast cells and macrophages. [, ]

Q2: How effective is this compound in treating postoperative ileus (POI) in preclinical models?

A: In a mouse model of POI, this compound significantly improved gastrointestinal transit compared to controls, indicating a reduction in POI severity. [] This improvement was accompanied by reduced inflammation and immune cell infiltration in the intestinal muscularis. [] This suggests that this compound's anti-inflammatory effects, mediated by Syk inhibition, may be beneficial in treating POI.

Q3: Does this compound have any therapeutic potential in managing asthma?

A: Research suggests that this compound could be beneficial in managing asthma, particularly neutrophilic asthma. In a chronic house dust mite (HDM)-induced allergic airways inflammation model, this compound effectively reduced airway hyperresponsiveness (AHR) to methacholine. [, ] This effect was linked to decreased neutrophil recruitment and reduced expression of inflammatory mediators like IL-17 and CXCL-1 in the lungs. []

Q4: What is the impact of this compound on mast cell activity?

A: this compound effectively blocks mast cell degranulation. In vitro studies showed that this compound, in a concentration-dependent manner, inhibited the release of β-hexosaminidase from peritoneal mast cells (PMCs) stimulated by substance P and trinitrophenyl. [] This inhibition of mast cell degranulation likely contributes to the anti-inflammatory effects observed in the POI mouse model.

Q5: Are there any known off-target effects or safety concerns associated with this compound?

A5: While the provided research highlights the efficacy and potential therapeutic applications of this compound, it primarily focuses on its preclinical development. Therefore, comprehensive data regarding long-term safety, toxicity, and potential off-target effects in humans is limited within these studies. Further research, including clinical trials, is necessary to fully elucidate the safety profile of this compound for therapeutic use in humans.

Q6: What is the significance of this compound's selectivity for Syk?

A: this compound's high selectivity for Syk is crucial for its therapeutic potential. [] By selectively targeting Syk, this compound minimizes the risk of off-target effects that may arise from inhibiting other kinases involved in essential cellular processes. This selectivity increases the likelihood of a favorable safety profile and reduces the chance of unwanted side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.